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Compound of Interest

Compound Name: 2-(4-Aminophenyl)butanoic acid

Cat. No.: B112430 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data (NMR, IR, MS) for 2-(4-aminophenyl)butanoic acid is

not readily available in public databases. This guide, therefore, presents a detailed analysis of

the expected spectral characteristics based on the compound's structure, supported by

experimental data from closely related structural analogs: 2-phenylbutanoic acid and p-

toluidine. This approach provides a robust framework for the interpretation and prediction of the

spectral features of 2-(4-aminophenyl)butanoic acid.

Introduction
2-(4-aminophenyl)butanoic acid is a chiral carboxylic acid derivative with a p-substituted

aniline moiety. Its structure presents a combination of functional groups that are of significant

interest in medicinal chemistry and drug development. The presence of a carboxylic acid group,

a primary aromatic amine, and a chiral center makes it a versatile building block for the

synthesis of more complex molecules, including peptide mimics and other biologically active

compounds.

Accurate structural elucidation is paramount in the development of new chemical entities.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity,

purity, and structure of synthesized compounds. This guide provides a detailed theoretical

framework and practical insights into the expected spectral data of 2-(4-
aminophenyl)butanoic acid.
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Molecular Structure and Key Features
The structural features of 2-(4-aminophenyl)butanoic acid dictate its spectral properties.

Understanding these features is key to interpreting the expected spectra.

Figure 1: Chemical structure of 2-(4-aminophenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(4-aminophenyl)butanoic acid is expected to show distinct

signals for the aromatic protons, the methine proton at the chiral center, the methylene and

methyl protons of the butyl chain, and the exchangeable protons of the amine and carboxylic

acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-aminophenyl)butanoic acid
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

-COOH 10.0 - 12.0 broad singlet 1H

Chemical shift is

concentration

and solvent

dependent.

Disappears upon

D₂O exchange.

Aromatic AA' ~6.9 - 7.2 doublet 2H
Protons ortho to

the alkyl group.

Aromatic BB' ~6.5 - 6.8 doublet 2H
Protons ortho to

the amino group.

-NH₂ 3.5 - 4.5 broad singlet 2H

Chemical shift is

concentration

and solvent

dependent.

Disappears upon

D₂O exchange.

α-CH ~3.4 - 3.6 triplet 1H

Methine proton

at the chiral

center.

-CH₂- ~1.8 - 2.1 multiplet 2H

Methylene

protons of the

ethyl group.

-CH₃ ~0.9 - 1.1 triplet 3H
Methyl protons of

the ethyl group.

The predicted chemical shifts are based on the analysis of structural analogs. For the butanoic

acid portion attached to an aromatic ring, we can refer to the experimental data for 2-

phenylbutanoic acid. In its ¹H NMR spectrum, the α-proton (methine) appears as a triplet

around 3.4-3.5 ppm, coupled to the adjacent methylene group. The methylene protons show as

a multiplet around 1.9-2.0 ppm, and the terminal methyl group as a triplet around 0.9 ppm.
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For the aminophenyl moiety, we can look at p-toluidine. The aromatic protons in p-toluidine

show a characteristic AA'BB' system, with the protons ortho to the amino group appearing at a

lower chemical shift (more shielded) than those ortho to the methyl group. In 2-(4-
aminophenyl)butanoic acid, the electron-donating amino group will shield the aromatic

protons, leading to expected chemical shifts in the range of 6.5-7.2 ppm. The protons ortho to

the amino group (BB') are expected to be more shielded and appear at a lower ppm value

compared to the protons ortho to the alkyl substituent (AA').

The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing as

a broad singlet at a high chemical shift (10-12 ppm). The protons of the primary amine will also

be a broad singlet, with a chemical shift that can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments

in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-aminophenyl)butanoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b112430?utm_src=pdf-body
https://www.benchchem.com/product/b112430?utm_src=pdf-body
https://www.benchchem.com/product/b112430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

-C=O ~175 - 180
Carboxylic acid carbonyl

carbon.

Aromatic C (quaternary, C-

NH₂)
~145 - 150

Carbon attached to the amino

group.

Aromatic C (quaternary, C-

alkyl)
~130 - 135

Carbon attached to the

butanoic acid chain.

Aromatic CH (ortho to alkyl) ~128 - 130

Aromatic CH (ortho to -NH₂) ~115 - 120 Shielded by the amino group.

α-CH ~50 - 55
Methine carbon at the chiral

center.

-CH₂- ~25 - 30 Methylene carbon.

-CH₃ ~10 - 15 Methyl carbon.

The predicted ¹³C chemical shifts are also informed by our analog compounds. In 2-

phenylbutanoic acid, the carbonyl carbon of the carboxylic acid appears around 178-180 ppm.

The α-carbon is observed around 53 ppm, the methylene carbon around 27 ppm, and the

methyl carbon around 12 ppm. The aromatic carbons of the unsubstituted phenyl ring typically

appear in the 127-140 ppm range.

In p-toluidine, the carbon attached to the amino group is significantly shielded and appears

around 146 ppm, while the other aromatic carbons are found between 115 and 130 ppm.

Combining these observations, for 2-(4-aminophenyl)butanoic acid, the carbonyl carbon is

expected in the downfield region typical for carboxylic acids. The aromatic carbons will show

distinct signals due to the substitution pattern, with the carbon bearing the amino group being

the most deshielded among the protonated aromatic carbons, and the carbon bearing the alkyl

chain also appearing as a deshielded quaternary signal. The aliphatic carbons of the butanoic

acid chain will have chemical shifts similar to those in 2-phenylbutanoic acid.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-(4-aminophenyl)butanoic acid

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H (Carboxylic acid) 3300 - 2500 Broad

Very characteristic

broad absorption due

to hydrogen bonding.

N-H (Primary amine) 3500 - 3300 Medium

Two sharp bands are

expected for the

symmetric and

asymmetric stretching

of the primary amine.

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=O (Carboxylic acid) 1725 - 1700 Strong
Strong, sharp

absorption.

C=C (Aromatic) 1600 - 1450 Medium-Weak Multiple bands.

N-H (Bending) 1650 - 1580 Medium

C-N (Aromatic amine) 1340 - 1250 Medium

O-H (Bending) 1440 - 1395 Medium In-plane bending.

O-H (Bending) 960 - 900 Broad, Medium Out-of-plane bending.

The IR spectrum of 2-(4-aminophenyl)butanoic acid will be a composite of the characteristic

absorptions of a carboxylic acid and a primary aromatic amine.
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From the IR spectrum of 2-phenylbutanoic acid, we expect a very broad O-H stretching band

from 3300 to 2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹.

From the IR spectrum of p-toluidine, we expect two sharp N-H stretching bands in the 3500-

3300 cm⁻¹ region, characteristic of a primary amine.

Therefore, the IR spectrum of the target molecule is predicted to show a very broad O-H stretch

that may partially overlap with the sharper N-H stretches. A strong carbonyl (C=O) absorption

around 1710 cm⁻¹ will be a prominent feature. Additionally, C-H stretches for both aromatic and

aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively. The fingerprint

region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to

various bending vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(4-aminophenyl)butanoic acid

m/z Fragment Notes

179 [M]⁺ Molecular ion peak.

134 [M - COOH]⁺
Loss of the carboxylic acid

group.

106 [C₇H₈N]⁺

Benzylic cleavage, formation of

the aminotropylium ion or a

related structure. This is

expected to be a major

fragment.

91 [C₇H₇]⁺
Tropylium ion, from the phenyl

portion.

77 [C₆H₅]⁺ Phenyl cation.
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The fragmentation of 2-(4-aminophenyl)butanoic acid in an electron ionization (EI) mass

spectrometer is expected to be influenced by the stability of the resulting fragments.

The mass spectrum of 2-phenylbutanoic acid shows a molecular ion peak at m/z 164. A

prominent fragment is observed at m/z 91, corresponding to the stable tropylium ion, formed by

benzylic cleavage.

The mass spectrum of p-toluidine shows a strong molecular ion peak at m/z 107.

For 2-(4-aminophenyl)butanoic acid, the molecular ion peak is expected at m/z 179. A key

fragmentation pathway will likely involve the loss of the carboxylic acid group (a loss of 45 Da)

to give a fragment at m/z 134. Another major fragmentation pathway is benzylic cleavage,

which would lead to the formation of a stable, resonance-stabilized cation at m/z 106. This

fragment is likely to be the base peak in the spectrum.

Experimental Protocols
To obtain high-quality spectral data, adherence to standardized experimental protocols is

essential.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-(4-aminophenyl)butanoic acid in approximately

0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is

critical; DMSO-d₆ is often a good choice for carboxylic acids and amines as it allows for the

observation of exchangeable protons.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

To confirm the presence of exchangeable protons (-COOH and -NH₂), add a drop of D₂O

to the NMR tube, shake, and re-acquire the spectrum. The signals for these protons

should disappear or significantly decrease in intensity.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer)

experiment to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction:

Electron Ionization (EI): Introduce the sample via a direct insertion probe or a gas

chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or

acetonitrile) and introduce it via direct infusion or through a liquid chromatograph (LC). ESI

is a softer ionization technique and is more likely to show the molecular ion.
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Instrumentation: Use a mass spectrometer appropriate for the chosen ionization method

(e.g., GC-MS for EI, LC-MS for ESI).

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-(4-aminophenyl)butanoic acid

NMR Spectroscopy
(¹H, ¹³C, DEPT)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(EI or ESI)

Structural Elucidation

Click to download full resolution via product page

Figure 2: General experimental workflow for spectral analysis.

Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS

spectral data for 2-(4-aminophenyl)butanoic acid. By leveraging data from the structural

analogs 2-phenylbutanoic acid and p-toluidine, we have established a detailed and scientifically

grounded prediction of the key spectral features. This information serves as a valuable

resource for researchers in the synthesis, characterization, and application of this and related

compounds, ensuring a higher degree of confidence in their structural assignments. The

provided experimental protocols offer a standardized approach to obtaining high-quality

spectral data, which is fundamental to the integrity of any chemical research and development

endeavor.
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To cite this document: BenchChem. [A Guide to the Spectral Characteristics of 2-(4-
aminophenyl)butanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112430#spectral-data-of-2-4-aminophenyl-butanoic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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